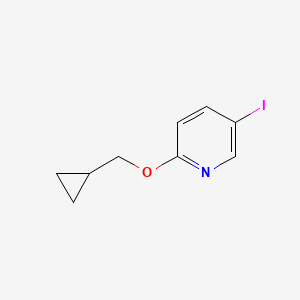

2-(Cyclopropylmethoxy)-5-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDBDRUZAIKDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654801 | |

| Record name | 2-(Cyclopropylmethoxy)-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-53-0 | |

| Record name | 2-(Cyclopropylmethoxy)-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of 2-(Cyclopropylmethoxy)-5-iodopyridine in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-(Cyclopropylmethoxy)-5-iodopyridine for Advanced Research and Development

This compound is a key heterocyclic building block that has garnered significant interest in the field of drug discovery and development.[1] Its structure is a confluence of three strategically important motifs: a pyridine core, a reactive iodinated site, and a cyclopropylmethoxy group. Pyridine and its derivatives are ubiquitous in pharmaceuticals, owing to their ability to engage in hydrogen bonding and other key biological interactions.[2] The iodo-substituent at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[3][4] Finally, the cyclopropylmethoxy moiety is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate physicochemical properties by introducing conformational rigidity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this important research chemical.

Core Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research. The key identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 902837-53-0 | [5] |

| Molecular Formula | C₉H₁₀INO | [5][6] |

| Molar Mass | 275.09 g/mol | [5][7] |

| Appearance | Tan Solid | [8] |

| InChI Key | RSDBDRUZAIKDFL-UHFFFAOYSA-N | [6] |

| SMILES | C1CC1COC2=NC=C(C=C2)I | [6] |

| Predicted XlogP | 2.6 | [6] |

Spectral Data Analysis: A Guide to Structural Verification

Structural confirmation is paramount in synthesis. The following is a predictive analysis of the key spectral features expected for this compound, based on established principles of NMR and IR spectroscopy.[9][10]

| Technique | Expected Features |

| ¹H NMR | Cyclopropyl Protons: Complex multiplets in the upfield region (approx. δ 0.3-0.6 ppm).Methylene Protons (-OCH₂-): A doublet (coupled to the cyclopropyl CH) around δ 4.0-4.3 ppm.Pyridine Protons: Three distinct signals in the aromatic region (approx. δ 6.5-8.5 ppm). The proton at C6 (adjacent to N) would be the most downfield, followed by the proton at C4, and the proton at C3 would be the most upfield of the three. |

| ¹³C NMR | Cyclopropyl Carbons: Signals in the highly shielded region (approx. δ 3-12 ppm).Methylene Carbon (-OCH₂-): A signal around δ 70-75 ppm.Pyridine Carbons: Five signals in the aromatic region (approx. δ 110-165 ppm). The carbon bearing the iodine (C5) would be significantly shielded (approx. δ 85-95 ppm), while the carbon attached to the oxygen (C2) would be the most deshielded. |

| IR Spectroscopy | C-O-C Stretch: A strong band in the 1250-1050 cm⁻¹ region.Aromatic C=C and C=N Stretch: Multiple bands in the 1600-1400 cm⁻¹ region.C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z 275.[6]Isotope Pattern: A characteristic pattern for a molecule containing one iodine atom.Fragmentation: Likely loss of the cyclopropylmethoxy group or the iodine atom. |

Synthesis Pathway and Protocol

While multiple synthetic routes may exist, a highly reliable and common approach for preparing this compound is via a Williamson ether synthesis, starting from the commercially available 2-hydroxy-5-iodopyridine.[11] This method is favored for its operational simplicity and generally high yields.

Diagram of Proposed Synthesis Workflow

Caption: Proposed Williamson ether synthesis workflow.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative methodology. Researchers should perform their own optimization.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-hydroxy-5-iodopyridine (1.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the more nucleophilic alkoxide. The reaction is exothermic and produces H₂ gas, necessitating careful addition at low temperature.

-

Nucleophilic Attack: After stirring for 30 minutes at 0 °C, add (bromomethyl)cyclopropane (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Chemical Reactivity: A Hub for Cross-Coupling Chemistry

The synthetic utility of this compound lies in the reactivity of the C-I bond, which readily participates in palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents at the 5-position of the pyridine ring.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures or attaching alkyl/alkenyl groups.[3][12]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are: (1) Oxidative addition of the aryl iodide to the Pd(0) catalyst, (2) Transmetalation of the organic group from a boronic acid (or ester) to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][13] The base is crucial for activating the boronic acid to facilitate transmetalation.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent: Add a suitable solvent system, often a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Execution: Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes). Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

-

Workup & Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude material using column chromatography.

B. Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is one of the most powerful methods for constructing aryl-amine bonds, which are prevalent in pharmaceuticals.[4][14]

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[15][16] Key steps include oxidative addition of the aryl iodide to the palladium catalyst, coordination of the amine, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[4][17] The choice of ligand (typically a bulky, electron-rich phosphine) is critical for promoting the reductive elimination step.[17]

Caption: The catalytic cycle of Buchwald-Hartwig amination.

-

Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4 eq).

-

Reagents: Add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and an anhydrous aprotic solvent like toluene or dioxane.

-

Execution: Seal the vessel and heat to 80-110 °C. Monitor the reaction until the starting material is consumed.

-

Workup & Purification: Cool the reaction mixture, filter through a pad of celite to remove palladium residues, and concentrate the filtrate. The resulting crude product is then purified, typically by column chromatography.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][18]

-

Prevention: Use only in a well-ventilated area, such as a fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20] Avoid breathing dust/fumes and wash hands thoroughly after handling.[8]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[8]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its well-defined structure, featuring a stable cyclopropylmethoxy group and a highly reactive iodinated pyridine core, makes it an ideal substrate for constructing complex molecular architectures through robust and reliable cross-coupling methodologies. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers and drug development professionals to fully leverage its potential in the creation of novel therapeutic agents.

References

-

This compound. ChemBK. [Link]

-

This compound (C9H10INO). PubChemLite. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

1 H NMR and IR spectra of compounds 2-5. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

2-Hydroxy-5-iodopyridine. Chem-Impex. [Link]

-

(±)-2-Hexanol. CAS Common Chemistry. [Link]

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]

-

NMR spectroscopy data (pyridine-d 5 ) for compound 2. ResearchGate. [Link]

-

Syntheses of 2-amino-5-iodopyridine. ResearchGate. [Link]

-

Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. St. Olaf College. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

-

2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. National Center for Biotechnology Information. [Link]

-

Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. ResearchGate. [Link]

-

HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. MDPI. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Link]

-

(a) Oxidopyridinium (5+2) cycloaddition and its applications and (b) Dearomative transformation of CF3-substituted pyridine-3-ols. ResearchGate. [Link]

-

Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [Link]

-

Trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT 2 receptor family. ResearchGate. [Link]

Sources

- 1. chempanda.com [chempanda.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. PubChemLite - this compound (C9H10INO) [pubchemlite.lcsb.uni.lu]

- 7. 2-CYCLOPROPYLMETHOXY-3-IODOPYRIDINE | CymitQuimica [cymitquimica.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. youtube.com [youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chemimpex.com [chemimpex.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jk-sci.com [jk-sci.com]

- 17. youtube.com [youtube.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

2-(Cyclopropylmethoxy)-5-iodopyridine CAS number 902837-53-0

An In-Depth Technical Guide to 2-(Cyclopropylmethoxy)-5-iodopyridine (CAS No. 902837-53-0)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 902837-53-0, a key building block for researchers, medicinal chemists, and professionals in drug development. The document delves into its physicochemical properties, presents a detailed and validated synthetic protocol, explores its critical applications in medicinal chemistry, and outlines essential safety and handling procedures. The guide emphasizes the rationale behind experimental choices and highlights the strategic importance of the compound's structural motifs—the cyclopropylmethoxy group and the iodo-substituted pyridine core—in the design of novel therapeutic agents.

Introduction: A Molecule of Strategic Importance

This compound is a heterocyclic organic compound that has gained prominence as a versatile intermediate in the synthesis of complex, biologically active molecules.[1] Its structure is a deliberate convergence of two high-value pharmacophoric elements: the 5-iodopyridine ring and the 2-cyclopropylmethoxy side chain.

-

The 5-iodopyridine moiety serves as a robust and highly reactive handle for carbon-carbon and carbon-heteroatom bond formation. The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse substituents to build molecular complexity.[2]

-

The cyclopropylmethoxy group is a privileged structural motif in modern drug design. The cyclopropyl ring itself can enhance metabolic stability, increase binding potency by acting as a conformational constraint, and modulate key physicochemical properties like lipophilicity.[3] Its incorporation can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles and reduce off-target effects.[3]

This guide serves as a practical resource for leveraging the unique chemical attributes of this compound in a research and development setting.

Physicochemical & Spectroscopic Properties

The fundamental properties of this compound are summarized below. While extensive experimental spectroscopic data is not widely published, typical analytical characteristics can be inferred from its structure.

| Property | Value | Source |

| CAS Number | 902837-53-0 | [4][5] |

| Molecular Formula | C₉H₁₀INO | [4][6] |

| Molecular Weight | 275.09 g/mol | [4][7] |

| Appearance | Tan Solid | [8] |

| Purity | Typically ≥97% | [7] |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. | [8] |

| Predicted XlogP | 2.6 | [9] |

Spectroscopic Characterization (Expected):

-

¹H NMR: Expected signals would include aromatic protons on the pyridine ring, a doublet for the methylene (-OCH₂-) protons adjacent to the cyclopropyl group, and characteristic upfield signals for the cyclopropyl ring protons.

-

¹³C NMR: Aromatic carbons, the methylene carbon, and the unique signals for the cyclopropyl carbons would be anticipated.

-

Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z ≈ 275.98. Predicted collision cross-section data for various adducts are available.[9]

Synthesis and Purification: A Validated Protocol

While numerous suppliers offer this compound, an in-house synthesis may be required for specific research needs or scale-up operations.[6] A robust and logical synthetic route is the Williamson ether synthesis, starting from the commercially available 2-hydroxy-5-iodopyridine.

The causality for this choice is clear: it is a reliable, high-yielding reaction for forming ethers from an alkoxide and a primary alkyl halide. The phenolic proton of 2-hydroxypyridine is sufficiently acidic to be deprotonated by a moderately strong base, and cyclopropylmethyl bromide is an excellent electrophile that is not sterically hindered.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

2-Hydroxy-5-iodopyridine

-

Cyclopropylmethyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup (Self-Validating Control: Gas Evolution): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-hydroxy-5-iodopyridine (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0°C using an ice bath.

-

Causality: An inert atmosphere and anhydrous solvent are critical as sodium hydride reacts violently with water. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

-

-

Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the hydroxyl group to form the corresponding sodium alkoxide. Using a slight excess ensures complete conversion. The reaction is exothermic and produces hydrogen gas; slow addition at 0°C is a crucial safety and control measure. Cessation of bubbling indicates the completion of deprotonation.

-

-

Alkylation: After stirring for 30 minutes at 0°C, add cyclopropylmethyl bromide (1.1 eq) dropwise via syringe, keeping the internal temperature below 5°C.

-

Causality: A small excess of the alkylating agent drives the reaction to completion. Dropwise addition prevents a rapid exotherm.

-

-

Reaction Progression (Self-Validating Control: TLC): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% EtOAc in Hexanes), checking for the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and dilute with more water and EtOAc.

-

Causality: Quenching destroys any unreacted NaH.

-

-

Extraction: Separate the layers. Extract the aqueous layer two more times with EtOAc. Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

-

Causality: Multiple extractions ensure maximum product recovery. The brine wash helps to break emulsions and begin the drying process.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validating Control: Purity Analysis): Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Causality: Chromatography is essential to remove unreacted starting materials, byproducts, and residual mineral oil from the NaH dispersion, yielding the high-purity final product.[3]

-

-

Final Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Key Chemical Transformations & Applications in Drug Discovery

The true value of this compound lies in its utility as a scaffold for building more elaborate molecules. The iodine atom at the 5-position is primed for a variety of powerful cross-coupling reactions.

Caption: Key cross-coupling reactions utilizing this compound.

-

Suzuki Coupling: Reacting with various aryl or heteroaryl boronic acids or esters allows for the synthesis of biaryl compounds, a common core in many pharmaceuticals.[2]

-

Heck Coupling: This reaction enables the introduction of vinyl groups, providing access to compounds with different geometries and electronic properties.

-

Sonogashira Coupling: The formation of a carbon-carbon bond with a terminal alkyne is a direct route to creating rigid, linear extensions of the molecule, often used to probe binding pockets in target proteins.

-

Buchwald-Hartwig Amination: This powerful reaction allows for the direct formation of a carbon-nitrogen bond, linking the pyridine core to a wide range of primary or secondary amines.

These transformations have been instrumental in developing novel compounds targeting a range of biological systems, including serotonin receptors and other CNS targets, as suggested by research on related phenylpiperidine and phenethylamine structures.[10][11][12]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. The following information is derived from its Safety Data Sheet (SDS).[8]

| Hazard Category | GHS Classification and Statements | Prevention & Response Measures |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. |

| Respiratory Irritation | STOT SE Category 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust/fume/mist. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. |

| General Handling | - | Wash hands thoroughly after handling. Do not get in eyes, on skin, or on clothing. |

| Storage | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound suppliers & manufacturers in China. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H10INO). Retrieved from [Link]

-

Pigott, A., et al. (2012). Trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT 2 receptor family. ResearchGate. Retrieved from [Link]

-

Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. PubChemLite - this compound (C9H10INO) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-(Cyclopropylmethoxy)-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 2-(Cyclopropylmethoxy)-5-iodopyridine, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The information presented herein is intended to support researchers in the effective handling, characterization, and application of this compound.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, offers a unique combination of properties. Its ability to act as a hydrogen bond acceptor and its tunable electronic characteristics, influenced by the nature and position of its substituents, make it a privileged structure in drug design. The introduction of an iodo-substituent, as seen in this compound, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening. The cyclopropylmethoxy group can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug development.

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. These properties dictate its behavior in various experimental settings, from reaction conditions to formulation and analytical characterization.

Summary of Physical Data

The following table summarizes the key physical and chemical identifiers for this compound. It is important to note that while some properties have been experimentally determined, others are predicted and should be considered as such.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀INO | ChemBK |

| Molecular Weight | 275.09 g/mol | ChemBK |

| CAS Number | 902837-53-0 | ChemBK |

| Appearance | Not explicitly reported; likely a solid or liquid at room temperature. | - |

| Melting Point | Data not available. | - |

| Boiling Point | 301.5 °C at 760 mmHg (Predicted) | ChemicalBook Safety Data Sheet |

| Solubility | Data not available. Pyridine and its derivatives show a range of solubilities in water and are generally soluble in organic solvents.[1][2] | - |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics of this compound based on the analysis of its structural motifs and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the cyclopropyl group, and the methylene bridge. The chemical shifts and coupling constants will be influenced by the electronic effects of the iodo and cyclopropylmethoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon attached to the iodine atom is expected to have a characteristic chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

C-H stretching from the aromatic pyridine ring and the aliphatic cyclopropyl and methylene groups.

-

C=C and C=N stretching vibrations within the pyridine ring.[3]

-

C-O stretching of the ether linkage.

-

C-I stretching at lower wavenumbers.

Experimental Protocols for Physical Property Determination

The following are generalized, yet detailed, experimental protocols for determining the key physical properties of an organic compound like this compound. These self-validating systems are designed to ensure accuracy and reproducibility.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A preliminary rapid heating is performed to estimate the approximate melting point.

-

A second, slower determination is conducted with the heating rate reduced to 1-2 °C per minute as the temperature approaches the estimated melting point.

-

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Procedure:

-

To a small test tube, add approximately 10 mg of the compound.

-

Add 1 mL of the selected solvent.

-

Vortex or agitate the mixture for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Visually inspect for dissolution.

-

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid remains largely unchanged.

-

Caption: Workflow for Solubility Profiling.

Spectroscopic Analysis Protocols

Sample Preparation:

-

Weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Instrument: FT-IR spectrometer equipped with a diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Caption: Workflow for Spectroscopic Analysis.

Synthesis Outline

The synthesis of this compound would likely proceed via a nucleophilic substitution reaction. A common synthetic route involves the reaction of 2-hydroxy-5-iodopyridine with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an appropriate polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

Sources

An In-depth Technical Guide to the Solubility of 2-(Cyclopropylmethoxy)-5-iodopyridine in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 2-(Cyclopropylmethoxy)-5-iodopyridine, a heterocyclic compound of interest in pharmaceutical research and development. Given the scarcity of publicly available solubility data for this specific molecule, this document serves as a practical and theoretical resource for researchers, scientists, and drug development professionals. It emphasizes the foundational principles of solubility, offers a strategic approach to solvent selection, and details a robust experimental protocol for accurate solubility determination.

The significance of solubility in drug discovery cannot be overstated. It is a critical physicochemical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its bioavailability and therapeutic efficacy.[1][2] For orally administered drugs, in particular, adequate solubility is often a prerequisite for achieving the desired concentration in systemic circulation.[3] A thorough understanding of a compound's solubility in various organic solvents is also essential for designing synthetic routes, purification processes, and suitable formulations.[4]

Theoretical Framework for Predicting Solubility

Before embarking on experimental measurements, a theoretical assessment of this compound's structure can provide valuable insights into its likely solubility behavior. The fundamental principle of "like dissolves like" governs solubility, suggesting that a solute will dissolve best in a solvent that has a similar polarity.[5]

Molecular Structure Analysis:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making it a hydrogen bond acceptor. This feature introduces a degree of polarity to the molecule.

-

Iodine Atom: The large, polarizable iodine atom contributes to van der Waals forces and can participate in halogen bonding, influencing interactions with certain solvents.

-

Cyclopropylmethoxy Group: The ether linkage (-O-) is polar and can act as a hydrogen bond acceptor. The cyclopropyl and methylene groups are non-polar (lipophilic).

Overall, this compound can be classified as a molecule with moderate polarity , possessing both polar (pyridine nitrogen, ether oxygen) and non-polar (cyclopropyl ring, aromatic system) regions. This amphiphilic nature suggests it will not be exclusively soluble in either very polar or very non-polar solvents, but rather will exhibit a range of solubilities in solvents of intermediate polarity.

Advanced Prediction with Hansen Solubility Parameters (HSP):

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) model can be employed.[6][7] This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar interactions.

-

δh: Energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible.[8] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software. By comparing the estimated HSP of the solute to the known HSP of various solvents, a rational selection of potential solvents can be made.

Strategic Solvent Selection for Solubility Screening

Based on the structural analysis, a diverse panel of organic solvents should be selected to probe the solubility of this compound across a spectrum of polarities and hydrogen bonding capabilities. This approach ensures a comprehensive understanding of its solubility profile.

Table 1: Recommended Organic Solvents for Solubility Screening

| Solvent Class | Example Solvents | Rationale |

| Non-Polar | Hexane, Toluene | To assess solubility in lipophilic environments and the influence of the non-polar moieties. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | To evaluate the impact of polar interactions without hydrogen bond donation. These are common solvents in synthesis and formulation.[9] |

| Polar Protic | Methanol, Ethanol, Isopropanol | To determine the effect of hydrogen bond donation from the solvent to the pyridine nitrogen and ether oxygen. |

Experimental Determination of Thermodynamic Solubility

The most reliable measure of a compound's solubility is its thermodynamic equilibrium solubility . This is defined as the maximum concentration of a solute that can be dissolved in a solvent to form a saturated solution at a specific temperature, where the solid solute is in equilibrium with the dissolved solute.[10][11] This is distinct from kinetic solubility , which measures the concentration at which a compound precipitates from a solution (often from a stock in DMSO) and can overestimate the true solubility due to the formation of supersaturated solutions.[12]

The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended for its accuracy and reliability.[13][14]

Detailed Protocol: Equilibrium Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

Workflow Diagram:

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, which is a key indicator of saturation. A general starting point is to add approximately 10-20 mg of the compound.[15]

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[13] It is crucial to confirm that the equilibration time is adequate by taking measurements at different time points (e.g., 24h and 48h) to see if the concentration has plateaued.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE, chosen for its chemical compatibility with organic solvents) and filter the solution into a clean vial. This step is critical to remove all undissolved solid particles.[15]

-

Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled in a clear and organized manner to facilitate comparison across different solvents.

Table 2: Template for Recording Solubility Data of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| e.g., Dichloromethane | Polar Aprotic | [Insert Value] | [Insert Value] | e.g., Readily dissolves |

| e.g., Methanol | Polar Protic | [Insert Value] | [Insert Value] | [Insert Value] |

| e.g., Toluene | Non-Polar | [Insert Value] | [Insert Value] | [Insert Value] |

| ... (continue for all tested solvents) |

Conclusion

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

ChemBK. This compound - Physico-chemical Properties. [Link]

-

Hansen, C. M. Hansen Solubility Parameters. [Link]

-

In-Tele-Health. (2020). The Importance of Solubility for New Drug Molecules. [Link]

-

JMPAS. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

-

SlidePlayer. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. [Link]

-

Taylor & Francis Online. Hansen solubility parameter – Knowledge and References. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Wikipedia. Solubility. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. jmpas.com [jmpas.com]

- 4. echemi.com [echemi.com]

- 5. chem.ws [chem.ws]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Cyclopropylmethoxy)-5-iodopyridine for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Cyclopropylmethoxy)-5-iodopyridine, a key building block in modern medicinal chemistry. The document delves into its chemical properties, synthesis, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for its synthesis and subsequent use in Suzuki-Miyaura and Buchwald-Hartwig reactions are presented, offering researchers a practical resource for leveraging this versatile compound in drug discovery and development programs.

Introduction: The Strategic Value of this compound

This compound has emerged as a valuable heterocyclic intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure combines several key features that make it an attractive starting material for drug candidates. The pyridine core is a common motif in a vast number of approved drugs, offering favorable pharmacokinetic properties and diverse points for functionalization.[2] The iodo-substituent at the 5-position serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1][3]

The 2-(cyclopropylmethoxy) group is another feature of significant interest in medicinal chemistry. The cyclopropyl moiety is known to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug molecules.[4] The ether linkage provides a degree of conformational flexibility while maintaining overall stability. This unique combination of a reactive handle (iodine) and a desirable pharmacokinetic modulator (cyclopropylmethoxy group) on a privileged heterocyclic scaffold makes this compound a highly sought-after building block for the rapid construction of novel chemical entities with therapeutic potential.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a research chemical is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 902837-53-0 | [5][6][7] |

| Molecular Formula | C₉H₁₀INO | [5][6] |

| Molecular Weight | 275.09 g/mol | [5][6] |

| Appearance | Tan solid | [7] |

| Storage | Room Temperature | [5] |

Safety and Handling:

This compound is classified as an irritant.[8][9] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis.[10] This reaction involves the deprotonation of a hydroxyl-substituted pyridine followed by nucleophilic substitution with an alkyl halide.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures for similar substrates.[10][11][12][13]

Materials:

-

2-Hydroxy-5-iodopyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Cyclopropylmethyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-5-iodopyridine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of the pyridin-2-olate should be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add cyclopropylmethyl bromide (1.2 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent on the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[14][15]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[16][17][18]

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol (General):

This protocol is based on established procedures for the Suzuki-Miyaura coupling of iodo-pyridines.[19][20][21]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the aryl or heteroaryl boronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent system.

-

Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-100 °C) under an inert atmosphere and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: Cool the reaction mixture, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[3][14][22][23][24]

Caption: Buchwald-Hartwig amination of this compound.

Detailed Experimental Protocol (General):

This protocol is based on established procedures for the Buchwald-Hartwig amination of iodo-pyridines.[1][14][25]

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., Xantphos, 4-10 mol%)

-

Base (e.g., Cs₂CO₃, 1.5 eq)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.

-

Reagent Addition: Add this compound (1.0 eq), the amine, and the base.

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: Cool the reaction mixture, filter through a pad of celite, and concentrate. Purify the residue by column chromatography to afford the desired amino-pyridine derivative.

Characterization Data (Predicted)

¹H NMR (Predicted):

-

Cyclopropyl protons: Multiplets in the range of 0.3-0.7 ppm and a multiplet around 1.2-1.4 ppm.

-

-OCH₂- protons: A doublet around 4.2-4.4 ppm.

-

Pyridine protons: A doublet around 6.6-6.8 ppm (H6), a doublet of doublets around 7.8-8.0 ppm (H4), and a doublet around 8.4-8.6 ppm (H3).

¹³C NMR (Predicted):

-

Cyclopropyl carbons: Peaks in the range of 3-12 ppm.

-

-OCH₂- carbon: A peak around 75-78 ppm.

-

Pyridine carbons: Peaks in the aromatic region (110-165 ppm), with the carbon bearing the iodine (C5) appearing at a lower field (around 85-95 ppm).

Mass Spectrometry (Predicted):

-

[M]⁺: A molecular ion peak at m/z = 275.

-

[M+H]⁺: A peak at m/z = 276.

-

Fragmentation: Loss of the cyclopropylmethyl group or the iodine atom would be expected fragmentation pathways.[5][11][23]

Infrared (IR) Spectroscopy (Predicted):

-

C-H stretching (cyclopropyl and alkyl): 2850-3000 cm⁻¹.

-

C-H stretching (aromatic): 3000-3100 cm⁻¹.

-

C=C and C=N stretching (pyridine ring): 1400-1600 cm⁻¹.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its synthesis via the robust Williamson ether synthesis is straightforward, and its utility in palladium-catalyzed cross-coupling reactions provides a rapid entry to a diverse range of functionalized pyridine derivatives. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this valuable compound in their pursuit of novel therapeutics.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Mass Spectrometry - Fragmentation Patterns. In: Chemistry LibreTexts. [Link]

-

This compound. In: ChemBK. [Link]

- US7563932B2 - Microreactor technology to buchwald-hartwig amination.

-

Williamson Ether Synthesis. Utah Tech University. [Link]

-

-

The Williamson Ether Synthesis. [Link]

-

-

Williamson ether synthesis. In: Wikipedia. [Link]

-

IR Absorption Table. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]

-

This compound. In: ChemBK. [Link]

-

A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. PubMed. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Williamson Ether Synthesis. In: Chemistry Steps. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. NIH. [Link]

-

Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. In: ResearchGate. [Link]

-

This compound (C9H10INO). In: PubChemLite. [Link]

-

Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. In: Frontiers. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]

- US3985759A - Process for preparing 2-amino-5-chloropyridine.

-

Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. PubMed. [Link]

- CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC - NIH. [Link]

-

(12) Patent Application Publication (10) Pub. No.: US 2010/0130554 A1. [Link]

-

ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. In: ResearchGate. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a. In: ResearchGate. [Link]

-

Synthesis and identification of[5][11][22]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. PubMed. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. PubMed. [Link]

-

Search International and National Patent Collections. WIPO Patentscope. [Link]

-

Pfizer's Paxlovid Needs Careful Couplings. In: YouTube. [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content. In: Organic Chemistry Data & Info. [Link]

- US5043345A - Piperidine compounds and their preparation and use.

-

The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. In: ResearchGate. [Link]

-

Coupling Constants For 1h and 13c NMR | PDF | Physical Chemistry. In: Scribd. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. In: ResearchGate. [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC - NIH. [Link]

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. [Link]

- WO2015069593A1 - Substituted pyridine deriv

Sources

- 1. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]

- 2. US20160280721A1 - Cross-coupling of unactivated secondary boronic acids - Google Patents [patents.google.com]

- 3. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation - Google Patents [patents.google.com]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. compoundchem.com [compoundchem.com]

- 13. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org [preprints.org]

- 14. bionmr.unl.edu [bionmr.unl.edu]

- 15. A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. US2549651A - Pyridine preparation - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. scs.illinois.edu [scs.illinois.edu]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. IR Absorption Table [webspectra.chem.ucla.edu]

- 28. eng.uc.edu [eng.uc.edu]

- 29. jir.mewaruniversity.org [jir.mewaruniversity.org]

Harnessing the Potential of 2-(Cyclopropylmethoxy)-5-iodopyridine: A Strategic Building Block in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. 2-(Cyclopropylmethoxy)-5-iodopyridine emerges as a high-potential, yet underutilized, scaffold for medicinal chemists. This technical guide elucidates the intrinsic value of this compound, stemming from the synergistic combination of a 5-iodopyridine moiety, primed for versatile cross-coupling reactions, and a cyclopropylmethoxy group, known to confer advantageous pharmacokinetic properties. We will explore the strategic rationale for its use, detail its synthetic utility in key transformations, and present potential applications in the design of novel therapeutics, thereby providing a comprehensive roadmap for researchers and drug development professionals to leverage its unique attributes.

Introduction: The Strategic Value of a Privileged Scaffold

The quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in medicinal chemistry. The 2-alkoxypyridine framework is a privileged scaffold, present in numerous approved drugs and clinical candidates, valued for its ability to engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.[1] The specific compound, this compound, presents a compelling case for its expanded use in drug discovery programs. It uniquely combines two key features:

-

A Versatile Synthetic Handle: The iodine atom at the 5-position serves as a highly reactive and versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling rapid library synthesis and systematic exploration of structure-activity relationships (SAR).

-

A Bio-Relevant Modulator: The cyclopropylmethoxy group is not merely a passive solubilizing agent. The cyclopropyl motif is increasingly recognized for its ability to enhance metabolic stability, improve potency, and modulate physicochemical properties.[2][3][4]

This guide will delve into the practical applications of this molecule, moving from theoretical advantages to actionable experimental protocols.

Medicinal Chemistry Rationale: Why Choose this compound?

The decision to incorporate a specific building block into a drug discovery campaign is a multi-faceted one. Here, we break down the key advantages offered by the title compound.

The Cyclopropylmethoxy Moiety: More Than Just a Lipophilic Group

The cyclopropyl group is a "small ring with a big impact."[3] Its incorporation, particularly as a cyclopropylmethoxy ether, can confer several benefits:

-

Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can lead to an increased half-life and improved oral bioavailability of the parent molecule.

-

Improved Potency and Ligand Efficiency: The rigid nature of the cyclopropyl ring can help to lock in a bioactive conformation, reducing the entropic penalty upon binding to a target protein.[4] This can lead to a significant increase in potency.

-

Modulation of Physicochemical Properties: The cyclopropylmethoxy group can fine-tune lipophilicity and aqueous solubility, critical parameters for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]

The 5-Iodopyridine Core: A Gateway to Molecular Diversity

The 5-iodopyridine core is a workhorse in medicinal chemistry, providing a reliable platform for building molecular complexity. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader functional group tolerance.[7] This reactivity is crucial for:

-

Rapid SAR Exploration: The ability to easily couple a wide variety of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), and amines/amides (Buchwald-Hartwig amination) allows for the efficient generation of diverse libraries of analogs.

-

Access to Novel Chemical Space: These coupling reactions enable the synthesis of complex biaryl, alkynylpyridine, and aminopyridine structures that are often difficult to access through other synthetic routes.[8]

The combination of these two functional groups in a single, readily available molecule makes this compound a powerful tool for lead discovery and optimization.

Synthetic Utility and Key Experimental Protocols

The true value of a building block lies in its practical utility. Below are detailed, step-by-step protocols for three of the most important transformations involving this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9][10]

Experimental Protocol: Synthesis of 2-(Cyclopropylmethoxy)-5-arylpyridine

-

Reagents and Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane and water (4:1 mixture)

-

-

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a portion of the 1,4-dioxane.

-

Add the remaining solvent to the Schlenk flask, followed by the catalyst premix via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[9]

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

| Parameter | Typical Range | Notes |

| Temperature | 80-110 °C | Substrate dependent |

| Reaction Time | 4-24 hours | Monitor by LC-MS |

| Catalyst Loading | 1-5 mol% | Can be optimized |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Choice of base can be critical |

dot

Caption: Suzuki-Miyaura coupling workflow.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylpyridine derivatives.[11][12]

Experimental Protocol: Synthesis of 5-Alkynyl-2-(cyclopropylmethoxy)pyridine

-

Reagents and Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF and triethylamine via syringe.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-16 hours.[13]

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

| Parameter | Typical Range | Notes |

| Temperature | 25-70 °C | Milder conditions are often sufficient |

| Reaction Time | 2-16 hours | Monitor by LC-MS |

| Co-catalyst | CuI is standard | Copper-free protocols exist |

| Base | Et₃N, Diisopropylethylamine | Amine base is crucial |

dot

Caption: Sonogashira coupling workflow.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[14][15]

Experimental Protocol: Synthesis of N-Aryl-5-(2-(cyclopropylmethoxy)pyridin-5-yl)amine

-

Reagents and Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

-

Xantphos (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

-

Procedure:

-

To a dry Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous toluene, followed by this compound and the amine.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times are typically in the range of 4-24 hours.[7]

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

| Parameter | Typical Range | Notes |

| Temperature | 80-110 °C | Ligand choice can influence temperature |

| Reaction Time | 4-24 hours | Monitor by LC-MS |

| Ligand | Xantphos, RuPhos, etc. | Ligand screening may be necessary |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are preferred |

dot

Caption: Buchwald-Hartwig amination workflow.

Potential Therapeutic Applications: A Landscape of Opportunity

While direct biological data on this compound is sparse, its utility as a synthetic intermediate in patent literature points towards several promising therapeutic areas. The structures it helps create are frequently associated with targets in oncology, neuroscience, and infectious diseases.

-

Kinase Inhibitors: The 2-aminopyridine and biarylpyridine scaffolds are prevalent in kinase inhibitors. By using this compound, medicinal chemists can rapidly generate libraries of compounds for screening against various kinases implicated in cancer and inflammatory diseases. The cyclopropylmethoxy group could serve as a vector to probe lipophilic pockets within the ATP-binding site, potentially enhancing potency and selectivity.

-

GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The diverse structures accessible from this building block are well-suited for targeting GPCRs involved in neurological and metabolic disorders. For example, patent literature describes related structures in the context of treating motor disorders.[16]

-

Antiviral and Antibacterial Agents: The pyridine core is a common feature in many antimicrobial agents. The ability to append various functional groups to the 5-position allows for the optimization of activity against a range of pathogens. The cyclopropyl group itself is found in several approved antiviral and antibacterial drugs.[2][17]

Conclusion and Future Outlook